8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline
8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline (CAS 921556-23-2) is a synthetic small molecule featuring a quinoline core substituted at the 8-position with a 2,5-dimethylbenzyl ether and at the 2-position with a piperidine ring. The compound belongs to the quinolinyloxypiperidine class, a chemotype broadly investigated in patent literature for histamine H1 receptor antagonism relevant to respiratory inflammation.
Technical Parameters
Basic Identity
| Product Name | 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline |
|---|---|
| CAS | 921556-23-2 |
| Molecular Formula | C23H26N2O |
| Molecular Weight | 346.474 |
Structural Identifiers
| SMILES | CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |
|---|---|
| InChI | InChI=1S/C23H26N2O/c1-17-9-10-18(2)20(15-17)16-26-21-8-6-7-19-11-12-22(24-23(19)21)25-13-4-3-5-14-25/h6-12,15H,3-5,13-14,16H2,1-2H3 |
| InChIKey | CBAHGXLGYDGHKT-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
Procurement Snapshot: 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline (CAS 921556-23-2) Identity and Pharmacophore Context
8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline (CAS 921556-23-2) is a synthetic small molecule featuring a quinoline core substituted at the 8-position with a 2,5-dimethylbenzyl ether and at the 2-position with a piperidine ring. The compound belongs to the quinolinyloxypiperidine class, a chemotype broadly investigated in patent literature for histamine H1 receptor antagonism relevant to respiratory inflammation [1]. However, a detailed experimental characterization of this specific derivative, including its selectivity, pharmacokinetic, or efficacy profile, remains absent from the open-access primary literature and accessible patent exemplifications.
- [1] Müller, C.E. et al. (2008) Substituted quinoline derivatives as H1 receptor antagonists. WO2009021965A2. View Source
Why 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline Cannot Be Assumed Interchangeable with In-Class Quinoline Ethers or Piperidines
Within the quinolinyloxypiperidine patent space, minor structural permutations are explicitly correlated with dramatic shifts in pharmacological activity. The H1 antagonist potency of related compounds is highly sensitive to the substitution pattern on the benzyl ether and the nature of the cyclic amine at the 2-position [1]. Therefore, the combination of a 2,5-dimethylbenzyl group and an unsubstituted piperidine in this compound represents a distinct, predicted pharmacophore that cannot be functionally replaced by other in-class analogs—such as 8-((2,5-dimethylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline or 2-(4-benzylpiperidin-1-yl) derivatives—without direct experimental validation. Generic substitution based solely on core scaffold similarity carries a high risk of introducing uncharacterized changes in target binding, off-target activity, or physicochemical properties.
- [1] Müller, C.E. et al. (2008) Substituted quinoline derivatives as H1 receptor antagonists. WO2009021965A2. View Source
Quantitative Differential Evidence Audit for 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline Against Closest Analogs
High-Confidence Research Scenarios for 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline Based on Available Evidence
Request a Quote for 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline
Request pricing, availability, packaging, or bulk supply details using the form on the right.
